CHR-6494 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

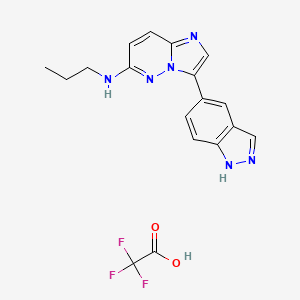

3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6.C2HF3O2/c1-2-7-17-15-5-6-16-18-10-14(22(16)21-15)11-3-4-13-12(8-11)9-19-20-13;3-2(4,5)1(6)7/h3-6,8-10H,2,7H2,1H3,(H,17,21)(H,19,20);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILWYDZNXJQESDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NN2C(=NC=C2C3=CC4=C(C=C3)NN=C4)C=C1.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CHR-6494 TFA: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHR-6494 TFA is a potent, first-in-class small-molecule inhibitor of Haspin kinase, a serine/threonine kinase that plays a crucial role in mitotic progression.[1] By targeting Haspin, CHR-6494 disrupts a key signaling event in cell division, leading to mitotic catastrophe, cell cycle arrest, and ultimately, apoptosis in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on cellular signaling pathways, quantitative data from preclinical studies, and detailed experimental protocols.

Core Mechanism of Action: Inhibition of Haspin Kinase and Histone H3 Phosphorylation

The primary mechanism of action of this compound is the potent and specific inhibition of Haspin kinase.[1] Haspin's sole known substrate is histone H3, which it phosphorylates at threonine 3 (H3T3ph).[1][2] This phosphorylation event is critical for the proper localization of the chromosomal passenger complex (CPC) to the centromeres during mitosis. The CPC, which includes Aurora B kinase, is essential for correcting kinetochore-microtubule attachments and ensuring proper chromosome segregation.

This compound directly binds to Haspin kinase, inhibiting its catalytic activity with a half-maximal inhibitory concentration (IC50) of 2 nM. This inhibition prevents the phosphorylation of histone H3 at threonine 3.[3] The loss of the H3T3ph mark disrupts the recruitment of the CPC to the centromeres, leading to a cascade of downstream events that ultimately compromise mitotic fidelity.

Signaling Pathway Diagram

Caption: this compound inhibits Haspin kinase, preventing H3T3 phosphorylation and leading to mitotic defects.

Cellular and In Vivo Consequences of Haspin Inhibition

The disruption of the Haspin-H3T3ph-CPC axis by this compound manifests in several observable cellular and in vivo effects:

-

Mitotic Catastrophe: Treatment with CHR-6494 leads to severe mitotic defects, including metaphase misalignment, abnormal spindle formation, and centrosome amplification.[1][2] This cellular state, known as mitotic catastrophe, is a direct consequence of the compromised CPC function.

-

G2/M Cell Cycle Arrest: As a result of the mitotic defects and activation of the spindle assembly checkpoint, cells treated with CHR-6494 arrest in the G2/M phase of the cell cycle.[1][4]

-

Induction of Apoptosis: Prolonged G2/M arrest and the inability to complete mitosis trigger the intrinsic apoptotic pathway.[3] This is evidenced by increased activity of caspases 3 and 7 and the cleavage of PARP.[3][4]

-

Anti-Angiogenic Effects: In ex vivo assays, CHR-6494 has demonstrated the ability to inhibit angiogenesis.

-

Antitumor Activity in Vivo: Preclinical studies in xenograft models have shown that this compound can inhibit tumor growth.[5][6] For instance, in nude mice bearing HCT-116 human colorectal cancer cells, intraperitoneal administration of CHR-6494 (50 mg/kg) resulted in dose-dependent tumor growth inhibition. Similarly, it has shown efficacy in models of breast cancer and melanoma.[3]

Quantitative Data

The following tables summarize the quantitative data from preclinical studies of this compound.

Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HCT-116 | Colorectal Cancer | 500 | |

| HeLa | Cervical Cancer | 473 | |

| MDA-MB-231 | Breast Cancer | 752 | |

| Wi-38 | Normal Lung Fibroblast | 1059 | |

| COLO-792 | Melanoma | 497 | [3] |

| RPMI-7951 | Melanoma | 628 | [3] |

| Various Melanoma Lines | Melanoma | 396 - 1229 | [3] |

| BxPC-3-Luc | Pancreatic Cancer | 849 | [5] |

| MCF7 | Breast Cancer | 900.4 | [7] |

| SKBR3 | Breast Cancer | 1530 | [7] |

| MCF10A | Non-tumorigenic Breast | 547 | [7] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Dosage and Administration | Outcome | Reference |

| Nude mice with HCT-116 xenografts | Colorectal Cancer | 50 mg/kg, i.p., 2 cycles of 5 consecutive days | Tumor growth inhibition | |

| Nude mice with MDA-MB-231 xenografts | Breast Cancer | 20 mg/kg, i.p., 15 consecutive days | Tumor growth inhibition | |

| Nude mice with BxPC-3-Luc xenografts | Pancreatic Cancer | Not specified | Significantly inhibited tumor growth after 4 weeks | [5] |

| ApcMin/+ mice | Intestinal Polyps | i.p. injection for 50 days | Significantly inhibited intestinal polyp development | [6][8] |

Detailed Experimental Protocols

Cell Viability Assay (Crystal Violet Staining)

This protocol is adapted from Han L, et al. J Cancer. 2017.[3][9]

-

Cell Seeding: Plate melanoma cells in 96-well plates in triplicate at a density of 3,000-5,000 cells per well.

-

Treatment: After 24 hours, treat the cells with various concentrations of this compound or DMSO (vehicle control) for 72 hours.

-

Staining:

-

Wash the cells once with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Stain the cells with 0.1% crystal violet solution for 20 minutes at room temperature.

-

-

Quantification:

-

Wash the plates with water and air dry.

-

Solubilize the stain by adding 10% acetic acid.

-

Measure the absorbance at 590 nm using a microplate reader.

-

Western Blot Analysis for Histone H3 Phosphorylation

This protocol is a general representation based on descriptions in Huertas D, et al. Oncogene. 2012 and Han L, et al. J Cancer. 2017.[1][3]

-

Cell Lysis: Treat cells with this compound for the desired time. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 4-20% gradient gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-histone H3 (Thr3) (e.g., from Millipore) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is based on the description in Nishida-Fukuda H, et al. PLoS One. 2021.[4][10]

-

Cell Treatment and Harvesting: Treat breast cancer cells with this compound for 24 hours. Harvest the cells by trypsinization.

-

Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining:

-

Wash the cells with PBS.

-

Resuspend the cells in a solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis: Analyze the cell cycle distribution using a flow cytometer. The DNA content is measured by the fluorescence of PI.

Experimental Workflow Diagram

Caption: Workflow for in vitro evaluation of this compound.

Conclusion

This compound is a potent and specific inhibitor of Haspin kinase that demonstrates significant antitumor activity in a range of preclinical cancer models. Its well-defined mechanism of action, centered on the disruption of a key mitotic event, makes it a valuable tool for cancer research and a promising candidate for further therapeutic development. This guide provides a foundational understanding of this compound for researchers and drug development professionals seeking to explore its potential in oncology.

References

- 1. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines | PLOS One [journals.plos.org]

- 4. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HASPIN kinase inhibitor CHR-6494 suppresses intestinal polyp development, cachexia, and hypogonadism in Apcmin/+ mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HASPIN kinase inhibitor CHR-6494 suppresses intestinal polyp development, cachexia, and hypogonadism in Apcmin/+ mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PLOS One [journals.plos.org]

- 10. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines | PLOS One [journals.plos.org]

What is the role of haspin kinase in mitosis

An In-depth Technical Guide to the Role of Haspin Kinase in Mitosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Haspin, a highly conserved serine/threonine kinase, has emerged as a critical regulator of mitotic progression. Unlike many other mitotic kinases, haspin possesses a unique structural architecture and is intrinsically active. Its primary and most well-characterized role is the specific phosphorylation of Histone H3 at Threonine 3 (H3T3ph), a modification that serves as a pivotal signal for the correct execution of mitosis. This phosphorylation event creates a docking site for the Chromosomal Passenger Complex (CPC), thereby initiating a cascade of events essential for proper chromosome alignment, sister chromatid cohesion, and the robust functioning of the spindle assembly checkpoint. Disruption of haspin activity leads to severe mitotic defects, including chromosome misalignment and mitotic arrest, making it an attractive target for anti-cancer therapeutics. This guide provides a comprehensive overview of haspin's function, regulation, and downstream effects, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Function and Mechanism of Action

Haspin is a unique protein kinase that plays a central role in orchestrating chromosome behavior during cell division.[1][2] Its primary substrate is Histone H3, which it specifically phosphorylates at the threonine 3 residue (H3T3ph).[3][4][5] This modification occurs predominantly during mitosis, starting in prophase and being removed during anaphase.[3][4]

The phosphorylation of H3T3 by haspin creates a binding site or "landing pad" for the protein Survivin, a key subunit of the Chromosomal Passenger Complex (CPC).[6] The CPC, which also includes the kinase Aurora B, INCENP, and Borealin, is a master regulator of mitosis.[7] By recruiting the CPC to the inner centromere, haspin ensures that Aurora B is correctly positioned to phosphorylate its own substrates, which are crucial for correcting improper microtubule-kinetochore attachments and for signaling the spindle assembly checkpoint (SAC).[6][7][8]

Depletion or inhibition of haspin prevents H3T3 phosphorylation, leading to the mislocalization of the CPC from the centromeres.[3][7] This, in turn, results in a failure of chromosomes to align properly at the metaphase plate, a condition that activates the SAC and causes cells to arrest in mitosis.[2][3][9]

Signaling Pathway Diagram

Regulation of Haspin Kinase Activity

While haspin protein levels remain relatively stable throughout the cell cycle, its kinase activity towards H3T3 is tightly restricted to mitosis.[2] This regulation is achieved primarily through a complex series of phosphorylation events on haspin's N-terminal domain, which relieve an autoinhibitory interaction.[2][10]

Several key mitotic kinases converge to activate haspin:

-

Cyclin-dependent kinase 1 (Cdk1): Cdk1 provides a "priming" phosphorylation on haspin.[6]

-

Polo-like kinase 1 (Plk1): Following Cdk1 priming, Plk1 binds to and further phosphorylates haspin, which is a critical step for its initial activation in early mitosis.[6][10]

-

Aurora A and B: Aurora A can directly phosphorylate and activate haspin in early mitosis.[11] Furthermore, a positive feedback loop exists where haspin-recruited Aurora B can, in turn, phosphorylate and further enhance haspin activity.[6][11][12]

This hierarchical and multi-faceted regulation ensures that haspin is activated at the right time (the onset of mitosis) and place (on the chromosomes) to initiate the downstream events necessary for faithful chromosome segregation.

Haspin Activation Pathway Diagram

Downstream Effects of Haspin Activity

The haspin-mediated recruitment of the CPC to centromeres has several critical downstream consequences for mitotic fidelity.

Protection of Centromeric Cohesion

Sister chromatid cohesion is essential for proper chromosome alignment. In prophase, much of the cohesin complex is removed from the chromosome arms by a "releasing factor" containing Wapl and Pds5.[13] However, centromeric cohesin must be protected from this removal until anaphase. Haspin plays a key role in this protection.[2][13] It localizes to centromeres through an interaction with the cohesin-associated protein Pds5B.[13] Once there, haspin's kinase activity is required to antagonize Wapl, preventing it from removing the centromeric cohesin prematurely.[13] Depletion of haspin leads to a premature loss of sister chromatid cohesion.[2][12]

Spindle Assembly Checkpoint (SAC) Signaling

The SAC is a surveillance mechanism that prevents anaphase onset until all chromosomes are correctly attached to the mitotic spindle.[14][15] Aurora B, as part of the CPC, is a central component of the SAC. It acts as a tension sensor, destabilizing incorrect kinetochore-microtubule attachments.[7][15] By ensuring the proper centromeric localization of Aurora B, haspin is indispensable for a functional SAC.[7] Inhibition of haspin kinase activity compromises SAC signaling, even in the presence of misaligned chromosomes.[7]

Quantitative Data Summary

The effects of haspin depletion or inhibition have been quantified in numerous studies. The following tables summarize key findings.

Table 1: Effect of Haspin Depletion (RNAi) on Mitotic Progression

| Cell Line | Phenotype | Measurement | Result | Reference |

| HeLa | Mitotic Arrest | Mitotic Index (%) | ~15% (vs. ~4% in control) | [2] |

| HeLa | Chromosome Misalignment | % of Metaphases with Misaligned Chromosomes | >80% (vs. <10% in control) | [2][3] |

| HeLa | H3T3 Phosphorylation | H3T3ph Signal Intensity (Arbitrary Units) | Near complete elimination | [3][4] |

| U2OS | Premature Sister Chromatid Separation | % of Mitotic Cells with Separated Chromatids | Significantly increased | [2] |

Table 2: Effect of Haspin Inhibitors on Mitotic Events

| Inhibitor | Cell Line | Target Process | Measurement | Result | Reference |

| CHR-6494 | HeLa | Mitotic Entry | Delay in Mitotic Peak (hours) | ~4 hour delay | [12] |

| 5-Iodotubercidin (5-ITu) | HeLa | H3T3 Phosphorylation | H3T3ph Western Blot Signal | Efficiently reduced | [12] |

| Various | HeLa | Centromeric Aurora B | Aurora B Signal at Centromeres | Significantly decreased | [7] |

| Various | HeLa | SAC Signaling (Mad2 recruitment) | Mad2 Signal at Kinetochores | Compromised recruitment | [7] |

Key Experimental Protocols

Investigating the function of haspin kinase involves a variety of cellular and biochemical techniques. Detailed below are generalized protocols for cornerstone experiments.

Haspin Depletion by RNA Interference (RNAi)

This method is used to reduce the expression of haspin in cultured cells to study the resulting phenotype.

Protocol:

-

Cell Seeding: Plate cells (e.g., HeLa) in 6-well plates or on coverslips at a density that will result in 30-50% confluency at the time of transfection.

-

siRNA Preparation: Dilute haspin-specific siRNA and a non-targeting control siRNA in serum-free medium (e.g., Opti-MEM).

-

Transfection Reagent Preparation: In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

-

Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.

-

Transfection: Add the siRNA-lipid complexes dropwise to the cells.

-

Incubation: Incubate the cells for 48-72 hours to allow for protein depletion.

-

Analysis: Harvest cells for analysis by Western blotting to confirm protein knockdown or fix cells for immunofluorescence microscopy to observe mitotic phenotypes.

Immunofluorescence Staining for Protein Localization

This technique is used to visualize the subcellular localization of haspin and other mitotic proteins, as well as to assess the structural integrity of the mitotic apparatus.

Protocol:

-

Cell Culture: Grow cells on sterile glass coverslips. Apply experimental treatments (e.g., RNAi, drug inhibition) as required.

-

Fixation: Wash cells briefly with PBS, then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the fixed cells with PBS, then permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block with a blocking solution (e.g., 3% BSA in PBS) for 1 hour to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies diluted in blocking buffer (e.g., anti-haspin, anti-alpha-tubulin, anti-Aurora B) overnight at 4°C in a humidified chamber.

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody Incubation: Incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488, 594) diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

DNA Staining: Counterstain the DNA with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

-

Mounting: Wash the coverslips and mount them onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope.

Experimental Workflow Diagram

Conclusion and Future Directions

Haspin kinase is a cornerstone of mitotic regulation. Its specific phosphorylation of H3T3 initiates a critical signaling cascade that ensures the correct localization of the Chromosomal Passenger Complex, which in turn governs chromosome alignment, cohesion, and checkpoint signaling. The atypical nature of its kinase domain and its pivotal role in cell division have made haspin a subject of intense research and a promising target for drug development, particularly in oncology.[5][16] Future research will likely focus on identifying additional haspin substrates, further elucidating the intricate regulatory networks that control its activity, and developing highly specific and potent inhibitors for clinical applications. The continued study of haspin will undoubtedly provide deeper insights into the fundamental mechanisms that preserve genomic stability.

References

- 1. Structure, function and evolution of haspin and haspin-related proteins, a distinctive group of eukaryotic protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]

- 6. embopress.org [embopress.org]

- 7. rupress.org [rupress.org]

- 8. Phosphorylation of threonine 3 on histone H3 by haspin kinase is required for meiosis I in mouse oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Haspin: a mitotic histone kinase required for metaphase chromosome alignment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Aurora-A promotes the establishment of spindle assembly checkpoint by priming the Haspin-Aurora-B feedback loop in late G2 phase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A kinase‐dependent role for Haspin in antagonizing Wapl and protecting mitotic centromere cohesion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Regulation of the Spindle Assembly Checkpoint by Kinases and Phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Spindle checkpoint - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

The Haspin Inhibitor CHR-6494 TFA: A Technical Guide to its Role in Modulating Histone H3 Threonine 3 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of CHR-6494 trifluoroacetate (TFA), a potent and selective small molecule inhibitor of Haspin kinase. Haspin kinase plays a pivotal role in mitosis through the specific phosphorylation of histone H3 at threonine 3 (H3T3ph), a critical signaling event for the proper alignment and segregation of chromosomes. This document details the mechanism of action of CHR-6494 TFA, its effects on cellular processes, and its potential as an anti-cancer therapeutic. Quantitative data on its inhibitory activities are presented, along with detailed protocols for key experimental assays. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear and comprehensive understanding of the interplay between this compound and H3T3 phosphorylation.

Introduction

Histone post-translational modifications are fundamental to the regulation of chromatin structure and function, influencing a myriad of cellular processes including gene transcription, DNA repair, and cell division. Among these modifications, the phosphorylation of histone H3 at threonine 3 (H3T3ph) has emerged as a key regulator of mitosis. This phosphorylation event is catalyzed by the serine/threonine kinase Haspin (also known as GSG2).

This compound is a first-in-class, specific inhibitor of Haspin kinase.[1] Its ability to block H3T3 phosphorylation disrupts mitotic progression, leading to cell cycle arrest and apoptosis in cancer cells.[1][2] This guide explores the technical details of this compound's function and its utility as a research tool and potential therapeutic agent.

This compound: Mechanism of Action and Biological Effects

This compound is a potent inhibitor of Haspin kinase with a reported IC50 of 2 nM.[2][3][4] By inhibiting Haspin, this compound effectively blocks the phosphorylation of its primary substrate, histone H3 at threonine 3.[2][3][4] This inhibition has significant downstream consequences for mitotic progression.

The phosphorylation of H3T3 by Haspin is a crucial step in the recruitment of the Chromosomal Passenger Complex (CPC) to the centromeres during mitosis. The CPC, which includes the kinase Aurora B, is essential for correcting improper microtubule-kinetochore attachments and ensuring accurate chromosome segregation. By preventing H3T3 phosphorylation, this compound disrupts the localization and activation of the CPC, leading to mitotic defects such as chromosome misalignment, spindle abnormalities, and ultimately, cell cycle arrest in the G2/M phase and the induction of apoptosis.[1][5]

Quantitative Data

The anti-proliferative and inhibitory effects of this compound have been quantified across various cancer cell lines. The following tables summarize key in vitro and in vivo data.

Table 1: In Vitro Inhibitory Activity of this compound

| Cell Line | Cancer Type | IC50 (nM) for Cell Growth Inhibition | Reference |

| HCT-116 | Colorectal Carcinoma | 500 | [2][3] |

| HeLa | Cervical Cancer | 473 | [2][3] |

| MDA-MB-231 | Breast Cancer | 752 | [2][3] |

| Wi-38 | Normal Lung Fibroblast | 1059 | [2] |

| COLO-792 | Melanoma | 497 | [6] |

| RPMI-7951 | Melanoma | 628 | [6] |

| MeWo | Melanoma | 396 | [6] |

| MDA-MB-435 | Melanoma (BRAFV600E mutant) | 611 | [6] |

| MCF7 | Breast Cancer | 900.4 | [7] |

| SKBR3 | Breast Cancer | 1530 | [7] |

| MCF10A | Non-tumorigenic Breast Epithelial | 547 | [7] |

| BxPC-3-Luc | Pancreatic Cancer | 849.0 | [3] |

Table 2: In Vivo Efficacy of this compound

| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |

| HCT-116 | Colorectal Cancer | 50 mg/kg, i.p., 2 cycles of 5 consecutive days | Tumor growth inhibition | [4] |

| MDA-MB-231 | Breast Cancer | 20 mg/kg, i.p., 15 consecutive days | Tumor growth inhibition | [4] |

| MDA-MB-231 | Breast Cancer | 50 mg/kg, i.p., 4 cycles of 5 consecutive days | No significant tumor growth inhibition | [8] |

| BxPC-3-Luc | Pancreatic Cancer | 50 mg/kg, i.p., 5 cycles of 5 consecutive days on/off | Significant tumor growth suppression | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assay (XTT Assay)

This protocol is adapted from studies evaluating the anti-proliferative effects of CHR-6494.[3][7]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2 × 10^4 cells per well and allow them to attach for 24 hours.

-

Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01–100 μM) in DMSO. Include a DMSO-only control.

-

Incubation: Incubate the plates for 48 hours.

-

XTT Reagent Addition: Add the XTT reagent to each well according to the manufacturer's instructions.

-

Absorbance Measurement: After a 1-2 hour incubation with the XTT reagent, measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using appropriate software such as GraphPad Prism.

Western Blot for Histone H3 Threonine 3 Phosphorylation

This protocol is a standard method for detecting changes in protein phosphorylation.[5][6]

-

Cell Lysis: Treat cells with this compound for the desired time. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Avoid using milk as a blocking agent for phospho-antibodies.[9]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Histone H3 at Threonine 3 (anti-pH3T3) overnight at 4°C. A total Histone H3 antibody should be used as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle.[2][8]

-

Cell Treatment and Harvesting: Treat cells with this compound. Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in ice-cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and discard the supernatant. Wash the cell pellet with PBS. Resuspend the pellet in a propidium iodide (PI) staining solution containing RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

-

Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram.

Visualizations

Signaling Pathway

Caption: this compound inhibits Haspin kinase, preventing H3T3 phosphorylation and CPC recruitment, leading to mitotic arrest.

Experimental Workflow: Western Blot for pH3T3

Caption: Workflow for detecting phosphorylated Histone H3 at Threonine 3 (pH3T3) by Western Blot.

Experimental Workflow: Cell Cycle Analysis

Caption: Workflow for analyzing cell cycle distribution using flow cytometry and propidium iodide staining.

Conclusion

This compound is a valuable tool for studying the role of Haspin kinase and histone H3 threonine 3 phosphorylation in mitotic regulation. Its potent and selective inhibitory activity makes it a strong candidate for further investigation as an anti-cancer therapeutic, particularly in tumors where Haspin is overexpressed or where targeting mitotic checkpoints is a viable strategy. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this area. Further research, including more extensive in vivo studies and combination therapies, will be crucial in fully elucidating the therapeutic potential of this compound.

References

- 1. biocare.net [biocare.net]

- 2. Flow cytometry with PI staining | Abcam [abcam.com]

- 3. Inhibitory Effect of the HASPIN Inhibitor CHR-6494 on BxPC-3-Luc, A Luciferase-Expressing Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.plos.org [journals.plos.org]

- 8. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

Biological effects of inhibiting haspin with CHR-6494 TFA

An In-depth Technical Guide to the Biological Effects of Haspin Inhibition with CHR-6494 TFA

Introduction

Haspin (Haploid Germ cell-specific nuclear protein kinase), also known as GSG2, is a serine/threonine kinase crucial for the proper execution of mitosis.[1][2] Its primary role involves the phosphorylation of Histone H3 at threonine 3 (H3T3ph), a key event that facilitates the recruitment of the Chromosomal Passenger Complex (CPC) to the centromeres.[3][4] This process is essential for accurate chromosome alignment and segregation during cell division.[3][5][6] Due to its elevated expression in various cancers and its correlation with tumor malignancy and poor survival, Haspin has emerged as a promising target for anticancer therapies.[1][2][7]

CHR-6494 is a potent, first-in-class small-molecule inhibitor of Haspin kinase.[8] Supplied as a trifluoroacetate (TFA) salt, it has demonstrated significant anti-proliferative and pro-apoptotic activity across a range of cancer models. This technical guide provides a comprehensive overview of the biological effects of CHR-6494, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action

CHR-6494 exerts its biological effects through the direct and potent inhibition of Haspin kinase activity. With an in vitro IC50 of 2 nM, it effectively blocks the catalytic function of the enzyme.[9] The primary and most well-documented downstream consequence of this inhibition is the marked reduction in the phosphorylation of Histone H3 at threonine 3 (H3T3ph).[9][10] This specific phosphorylation is a critical signal for the proper localization of the CPC, which includes key mitotic regulators like Aurora B kinase.[4] By preventing H3T3 phosphorylation, CHR-6494 disrupts the CPC's ability to localize to the inner centromere, leading to a cascade of mitotic errors.[3]

Caption: Haspin signaling pathway and the inhibitory action of this compound.

Biological Effects of Haspin Inhibition

The disruption of the Haspin-H3T3ph-CPC axis by CHR-6494 leads to several distinct and measurable biological outcomes in cancer cells.

Cell Cycle Arrest

Treatment with CHR-6494 induces a significant arrest of cancer cells in the G2/M phase of the cell cycle.[1][8] This is a direct consequence of the disruption of mitotic progression. For instance, in MDA-MB-231 breast cancer cells, treatment with 500 nM and 1000 nM CHR-6494 increased the percentage of cells in the G2/M phase from 17.7% to 25.4% and 26.3%, respectively.[1] The increase in MPM-2 positive cells, a marker for mitosis, confirms that a significant portion of the arrested cells are in the M phase.[1]

Mitotic Catastrophe and Spindle Defects

A hallmark of Haspin inhibition is the induction of mitotic catastrophe. Cells treated with CHR-6494 (e.g., 500 nM) exhibit severe mitotic defects, including abnormal morphology of the mitotic spindle and centrosome amplification.[9] This failure to correctly assemble the mitotic apparatus prevents proper chromosome segregation. Consequently, this leads to the upregulation of spindle assembly checkpoint proteins like BUB1 and the mitotic arrest marker Cyclin B1, as the cell attempts to halt division in response to the errors.[9]

Induction of Apoptosis

Unable to resolve the mitotic errors, cells treated with CHR-6494 ultimately undergo apoptosis (programmed cell death).[8][9][10] This effect is dose-dependent and has been observed across multiple cancer cell lines.[9] The induction of apoptosis is confirmed by significant increases in the activity of effector caspases, such as caspase 3 and 7. For example, after 72 hours of treatment, 300 nM and 600 nM of CHR-6494 increased caspase 3/7 activity by 3- and 6-fold in COLO-792 melanoma cells, and by 8.5- and 16-fold in RPMI-7951 melanoma cells, respectively.[9][10]

Caption: Logical flow of the cellular effects induced by CHR-6494.

Anti-Angiogenesis

Beyond its direct effects on tumor cells, CHR-6494 has also been shown to inhibit angiogenesis. In an ex vivo chicken embryo aortic arch ring assay, concentrations of 0.5 µM and 1.0 µM demonstrated anti-angiogenic properties, suggesting the compound may also impact the tumor microenvironment by restricting blood supply.[9]

Quantitative Data Summary

The anti-proliferative and pro-apoptotic effects of CHR-6494 have been quantified across numerous studies. The following tables summarize this key data.

Table 1: In Vitro Anti-Proliferative Efficacy of this compound

| Cell Line | Cancer Type | IC50 Value (nM) | Assay Duration (h) | Reference |

| HCT-116 | Colorectal Carcinoma | 500 | 72 | [9] |

| HeLa | Cervical Cancer | 473 | 72 | [8][9] |

| MDA-MB-231 | Breast Cancer | 752 | 72 | [8][9] |

| Wi-38 | Normal Lung Fibroblast | 1059 | 72 | [9] |

| COLO-792 | Melanoma | 497 | 72 | [10] |

| RPMI-7951 | Melanoma | 628 | 72 | [10] |

| Various Melanoma | Melanoma | 396 - 1229 | 72 | [9] |

| BxPC-3-Luc | Pancreatic Cancer | 849 | 48 | [11][12][13] |

Table 2: Effects of this compound on Cell Cycle and Apoptosis

| Cell Line | Cancer Type | Concentration (nM) | Effect | Fold/Percent Change | Duration (h) | Reference |

| MDA-MB-231 | Breast Cancer | 500 | Increase in G2/M phase cells | From 17.7% to 25.4% | - | [1] |

| MDA-MB-231 | Breast Cancer | 1000 | Increase in G2/M phase cells | From 17.7% to 26.3% | - | [1] |

| COLO-792 | Melanoma | 300 | Increase in Caspase 3/7 activity | 3-fold | 72 | [9][10] |

| COLO-792 | Melanoma | 600 | Increase in Caspase 3/7 activity | 6-fold | 72 | [9][10] |

| RPMI-7951 | Melanoma | 300 | Increase in Caspase 3/7 activity | 8.5-fold | 72 | [9][10] |

| RPMI-7951 | Melanoma | 600 | Increase in Caspase 3/7 activity | 16-fold | 72 | [9][10] |

Table 3: In Vivo Antitumor Activity of this compound

| Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference |

| Nude Mice (HCT-116 Xenograft) | Colorectal Cancer | 50 mg/kg, i.p., 2 cycles of 5 consecutive days for 15 days | Dose-dependent tumor growth inhibition without body weight change. | [9] |

| Nude Mice (MDA-MB-231 Xenograft) | Breast Cancer | 20 mg/kg, i.p., for 15 consecutive days | Inhibition of tumor volume and weight compared to control. | [9] |

| Nude Mice (MDA-MB-231 Xenograft) | Breast Cancer | 50 mg/kg, i.p., 4 cycles of 5 consecutive days over 35 days | Failed to inhibit tumor growth under these conditions. | [1][2] |

| Apc min/+ Mice | Intestinal Polyps | i.p. injection for 50 days | Significantly inhibited intestinal polyp development. | [14] |

| Nude Mice (BxPC-3-Luc Xenograft) | Pancreatic Cancer | 50 mg/kg, i.p., 5 cycles of 5 consecutive days with 5-day breaks | Significantly inhibited tumor growth over 4 weeks. | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability and Proliferation Assays

-

Objective: To determine the dose-dependent effect of CHR-6494 on cell proliferation and calculate IC50 values.

-

Method (XTT Assay):

-

Cell Seeding: Seed cells (e.g., BxPC-3-Luc) in a 96-well plate at a density of 2x10⁴ cells per well and incubate for 24 hours to allow for attachment.[11]

-

Compound Treatment: Prepare serial dilutions of CHR-6494 (dissolved in DMSO) in culture medium. Replace the medium in the wells with medium containing various concentrations of CHR-6494 (e.g., 0.01 to 100 µM).[11] Include a vehicle control (DMSO only).

-

Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours).

-

XTT Reagent Addition: Add XTT reagent (sodium 3´-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis[4-methoxy6-nitro] benzene sulfonic acid hydrate) to each well according to the manufacturer's protocol.[11]

-

Measurement: After a 2-hour incubation with the reagent, measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using graphing software like GraphPad Prism.[12]

-

-

Method (Crystal Violet Staining):

-

Follow steps 1-3 as above.

-

Fixation: Wash cells with PBS and fix with a suitable fixative (e.g., methanol).

-

Staining: Stain the fixed cells with 0.5% crystal violet solution.

-

Washing & Solubilization: Wash away excess stain and allow the plate to dry. Solubilize the stain with a solubilizing agent (e.g., methanol or Sorenson’s buffer).

-

Measurement: Read the absorbance on a plate reader.

-

Cell Cycle Analysis

-

Objective: To quantify the distribution of cells in different phases of the cell cycle following CHR-6494 treatment.

-

Method (Propidium Iodide Staining & Flow Cytometry):

-

Treatment: Treat breast cancer cells (e.g., MDA-MB-231, SKBR3) with desired concentrations of CHR-6494 (e.g., 500 nM, 1000 nM) or vehicle control for a specified time.

-

Harvesting: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C.

-

Staining: Rehydrate the cells by washing with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to determine the percentage of cells in G0/G1, S, and G2/M phases.[1]

-

Caption: Experimental workflow for analyzing cell cycle distribution.

Apoptosis Assay

-

Objective: To detect and quantify the percentage of apoptotic cells.

-

Method (Annexin V-FITC/PI Staining):

-

Treatment & Harvesting: Treat cells as described for the cell cycle analysis and harvest them.

-

Washing: Wash cells twice with cold PBS and then resuspend in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 1X Binding Buffer and analyze by flow cytometry immediately. Viable cells are Annexin V/PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[1]

-

Western Blotting

-

Objective: To detect changes in the levels of specific proteins and their phosphorylation status (e.g., H3T3ph).

-

Method:

-

Cell Lysis: Treat cells with CHR-6494 (e.g., 1000 nM for 24 h), wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Electrophoresis: Separate equal amounts of protein by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against the target protein (e.g., anti-phospho-Histone H3 (Thr3)) overnight at 4°C.[1]

-

Washing & Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-linked secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image on a suitable imaging system. Use a loading control (e.g., actin or vinculin) to ensure equal protein loading.[15]

-

In Vivo Xenograft Studies

-

Objective: To evaluate the antitumor efficacy of CHR-6494 in a living organism.

-

Method (Mouse Xenograft Model):

-

Cell Implantation: Subcutaneously or orthotopically inject a suspension of cancer cells (e.g., 2x10⁶ BxPC-3-Luc cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[12]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., average volume of 62 mm³).[1]

-

Randomization: Randomly divide the mice into control (vehicle) and treatment groups.

-

Treatment: Administer CHR-6494 or vehicle via the desired route (e.g., intraperitoneal injection) according to a predefined schedule (e.g., 50 mg/kg for 5 consecutive days).[11]

-

Monitoring: Monitor tumor volume (using calipers) and mouse body weight regularly throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

-

A Note on the TFA Counter-ion

CHR-6494 is supplied as a trifluoroacetate (TFA) salt. TFA is commonly used in the purification of synthetic peptides and small molecules.[16] While often considered inert, researchers should be aware that at certain concentrations, TFA itself can have biological effects, including the potential to inhibit or stimulate cell growth in a dose-dependent manner.[16] It is crucial to use a vehicle control containing an equivalent concentration of TFA when possible, although in the case of CHR-6494, the vehicle is typically DMSO. The reported effects are overwhelmingly attributed to the active CHR-6494 molecule, but this formulation detail is important for rigorous experimental design.

Conclusion

This compound is a highly potent and specific inhibitor of Haspin kinase that demonstrates significant anticancer activity both in vitro and in vivo. By blocking the phosphorylation of Histone H3 at threonine 3, it disrupts a critical mitotic signaling event, leading to G2/M arrest, mitotic catastrophe, and ultimately, apoptotic cell death in a wide range of cancer cell types. While its efficacy in some in vivo models can be variable, the collective data strongly support the continued investigation of Haspin inhibition as a valuable strategy in oncology. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals seeking to explore the therapeutic potential of CHR-6494 and other Haspin inhibitors.

References

- 1. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of the Chromatin Phosphoproteome by the Haspin Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. glpbio.com [glpbio.com]

- 7. researchgate.net [researchgate.net]

- 8. axonmedchem.com [axonmedchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor [jcancer.org]

- 11. Inhibitory Effect of the HASPIN Inhibitor CHR-6494 on BxPC-3-Luc, A Luciferase-Expressing Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. HASPIN kinase inhibitor CHR-6494 suppresses intestinal polyp development, cachexia, and hypogonadism in Apcmin/+ mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. genscript.com [genscript.com]

CHR-6494 TFA-Induced Mitotic Catastrophe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of CHR-6494 TFA, a potent small-molecule inhibitor of Haspin kinase. It details the compound's mechanism of action, its ability to induce mitotic catastrophe in cancer cells, and the underlying signaling pathways. This guide summarizes key quantitative data and provides detailed protocols for relevant experimental assays to facilitate further research and development.

Introduction: Targeting Mitotic Kinases in Oncology

Mitotic kinases are critical regulators of cell division, and their dysregulation is a hallmark of cancer. Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase), a serine/threonine kinase, has emerged as a promising therapeutic target.[1] Haspin's primary role during mitosis is the phosphorylation of Histone H3 at threonine 3 (H3T3), an essential step for the proper orchestration of chromosome segregation.[1][2]

This compound is a first-in-class, specific inhibitor of Haspin kinase.[3] By blocking this key mitotic event, CHR-6494 induces profound errors in cell division, leading to a form of cell death known as mitotic catastrophe. This mechanism makes it a compound of significant interest for cancer therapy, particularly in tumors where mitotic checkpoint integrity is crucial.[4][5]

Mechanism of Action: Inhibition of Haspin and H3T3 Phosphorylation

This compound is a highly potent inhibitor of Haspin kinase, with a reported half-maximal inhibitory concentration (IC50) of 2 nM in enzymatic assays.[4] Its primary molecular action is the direct prevention of the phosphorylation of Histone H3 at threonine 3 (pH3T3).[4][6]

This specific phosphorylation event is a crucial "positioning mark" for the Chromosomal Passenger Complex (CPC), a critical regulator of mitosis. The CPC, which includes key proteins like Aurora B kinase and Survivin, requires pH3T3 to correctly localize to the centromeres during prophase and metaphase.[6] By inhibiting Haspin, CHR-6494 effectively erases this mark, leading to the mislocalization of the CPC and the subsequent disruption of its downstream functions, which are vital for accurate chromosome alignment and segregation.[7]

The inhibition of CHR-6494 also leads to downstream effects on other key cell cycle and survival proteins. Treatment with CHR-6494 has been shown to inhibit Survivin protein levels while inducing the expression of the tumor suppressor p53.[5] This dual effect of disrupting mitosis and promoting pro-apoptotic signaling contributes to its efficacy.

Caption: Signaling pathway of this compound-induced mitotic catastrophe.

Induction of Mitotic Catastrophe and Apoptosis

Treatment of cancer cells with CHR-6494 at nanomolar concentrations leads to a cascade of mitotic failures. The resulting phenotype is a classic example of mitotic catastrophe, characterized by:

-

Abnormal Mitotic Spindles: Immunofluorescence studies reveal disorganized and often multipolar mitotic spindles.[4]

-

Centrosome Amplification: Cells treated with the compound show an increase in the number of centrosomes, contributing to the formation of multipolar spindles.[4]

-

G2/M Arrest: Cell cycle analysis consistently shows an accumulation of cells in the G2/M phase, indicative of a failure to complete mitosis.[8]

-

Upregulation of Mitotic Markers: The arrest is often accompanied by an upregulation of the spindle assembly checkpoint protein BUB1 and the mitotic marker Cyclin B1.[4]

Ultimately, this catastrophic failure of mitosis triggers programmed cell death, or apoptosis. This is evidenced by significant increases in the activity of effector caspases 3 and 7.[4][8]

Quantitative Efficacy Data

The anti-proliferative and pro-apoptotic effects of CHR-6494 have been quantified across numerous cancer cell lines and in vivo models.

In Vitro Anti-Proliferative Activity

CHR-6494 demonstrates dose-dependent inhibition of cell growth across a wide range of cancer types.

| Cell Line | Cancer Type | IC50 (nM) | Assay Duration | Citation |

| HCT-116 | Colorectal Carcinoma | 500 | 72 hours | [4] |

| HeLa | Cervical Cancer | 473 | 72 hours | [4] |

| MDA-MB-231 | Breast Cancer | 752 | 72 hours | [4] |

| SKBR3 | Breast Cancer | 1530 | Not Specified | [6] |

| MCF7 | Breast Cancer | 900.4 | Not Specified | [6] |

| Wi-38 | Normal Lung Fibroblast | 1059 | 72 hours | [4] |

| COLO-792 | Melanoma | 497 | 72 hours | [8] |

| RPMI-7951 | Melanoma | 628 | 72 hours | [8] |

| Various Melanoma | Melanoma | 396 - 1229 | 72 hours | [4] |

| BxPC-3-Luc | Pancreatic Cancer | 849 | Not Specified | [1] |

Table 1: Summary of published IC50 values for this compound in various cell lines.

In Vitro Apoptosis Induction

The induction of apoptosis is a key consequence of mitotic catastrophe.

| Cell Line | Cancer Type | CHR-6494 Conc. | Treatment | Fold Increase in Caspase 3/7 Activity | Citation |

| COLO-792 | Melanoma | 300 nM | 72 hours | 3-fold | [4][8] |

| COLO-792 | Melanoma | 600 nM | 72 hours | 6-fold | [4][8] |

| RPMI-7951 | Melanoma | 300 nM | 72 hours | 8.5-fold | [4][8] |

| RPMI-7951 | Melanoma | 600 nM | 72 hours | 16-fold | [4][8] |

Table 2: Induction of apoptosis measured by Caspase 3/7 activity.

In Vivo Antitumor Activity

CHR-6494 has demonstrated significant antitumor properties in preclinical xenograft models.

| Model | Cancer Type | Dose & Administration | Treatment Schedule | Outcome | Citation |

| HCT-116 Xenograft | Colorectal | 50 mg/kg, i.p. | 2 cycles of 5 consecutive days | Inhibited tumor growth | [4] |

| MDA-MB-231 Xenograft | Breast | 20 mg/kg, i.p. | 15 consecutive days | Inhibited tumor growth | [4] |

| ApcMin/+ Mice | Intestinal Polyps | Not specified, i.p. | 50 days | Significantly inhibited polyp development | [2][9] |

Table 3: Summary of in vivo efficacy of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound.

Caption: General experimental workflow for assessing this compound effects.

Cell Viability (XTT Assay)

This colorimetric assay measures cell viability based on the metabolic activity of mitochondria.

Materials:

-

96-well flat-bottom plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

XTT Cell Viability Assay Kit (XTT Reagent and Electron Coupling Reagent)[10]

-

Microplate reader (450 nm and 660 nm absorbance)

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 2,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[11]

-

Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include vehicle-only (DMSO) controls.

-

Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a CO2 incubator.[4]

-

Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT Reagent and the Electron Coupling Reagent according to the manufacturer's instructions (e.g., add 1 mL of Electron Coupling Reagent to 6 mL of XTT Reagent).[10]

-

Assay: Add 50-70 µL of the XTT working solution to each well.[10][11]

-

Incubation: Incubate the plate at 37°C for 2-4 hours, or until the color change is apparent.[10]

-

Measurement: Shake the plate gently and read the absorbance at 450 nm (for the formazan product) and 660 nm (for background correction) using a microplate reader.[10]

-

Analysis: Subtract the 660 nm reading from the 450 nm reading. Plot the corrected absorbance against drug concentration and use a non-linear regression to calculate the IC50 value.

Apoptosis (Caspase-Glo® 3/7 Assay)

This luminescent assay quantifies the activity of caspases 3 and 7, key executioners of apoptosis.

Materials:

-

White-walled 96-well plates

-

Treated cell cultures (as prepared in 5.1)

-

Caspase-Glo® 3/7 Assay System

-

Luminometer

Protocol:

-

Plate Setup: Perform cell seeding and treatment in a white-walled 96-well plate suitable for luminescence readings.

-

Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature.[12]

-

Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture.[12]

-

Incubation: Mix the contents on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.[12]

-

Measurement: Measure the luminescence of each well using a luminometer.

-

Analysis: Calculate the fold-change in caspase activity by normalizing the readings from drug-treated wells to the readings from vehicle-treated control wells.

Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry)

This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Treated cell cultures

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) Staining Solution (containing PI and RNase A)[13]

-

Flow cytometer

Protocol:

-

Cell Harvest: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize. Combine all cells from each sample.

-

Washing: Wash the cells once with cold PBS and pellet by centrifugation (e.g., 300 x g for 5 minutes).

-

Fixation: Resuspend the cell pellet in a small amount of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of approximately 1x10^6 cells/mL. This step is critical to prevent clumping.[14]

-

Storage: Incubate cells in ethanol for at least 2 hours at 4°C. Samples can be stored at this stage for several weeks.[14]

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in 1 mL of PI Staining Solution.[13]

-

Incubation: Incubate for 15-30 minutes at room temperature in the dark.[13]

-

Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events. Use pulse processing (e.g., Area vs. Width) to gate on single cells and exclude doublets.

-

Data Interpretation: Generate DNA content histograms to quantify the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates a mitotic arrest.

Immunofluorescence Microscopy

This technique is used to visualize the cellular components affected by CHR-6494, such as the mitotic spindle and centrosomes.

Materials:

-

Cells grown on glass coverslips in a multi-well plate

-

PBS

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 5% Bovine Serum Albumin or Goat Serum in PBS)

-

Primary Antibodies:

-

Mouse or Rabbit anti-α-tubulin (for mitotic spindle)

-

Rabbit or Mouse anti-γ-tubulin (for centrosomes)

-

-

Fluorescently-labeled Secondary Antibodies (e.g., Goat anti-Mouse Alexa Fluor 488, Goat anti-Rabbit Alexa Fluor 594)

-

Nuclear Stain (e.g., DAPI)

-

Antifade Mounting Medium

-

Fluorescence microscope

Protocol:

-

Cell Culture and Treatment: Seed cells on sterile glass coverslips and treat with this compound as desired.

-

Fixation: Remove the culture medium and gently wash with PBS. Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.[15][16]

-

Washing: Wash the cells 3 times with PBS.

-

Permeabilization: Incubate cells with Permeabilization Buffer for 10 minutes to allow antibodies to access intracellular structures.[15]

-

Blocking: Wash with PBS, then incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.[15]

-

Primary Antibody Incubation: Dilute the primary antibodies (anti-α-tubulin and anti-γ-tubulin) in Blocking Buffer. Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[17]

-

Washing: Wash the coverslips 3 times with PBS.

-

Secondary Antibody Incubation: Dilute the appropriate fluorescently-labeled secondary antibodies in Blocking Buffer. Incubate the coverslips for 1 hour at room temperature, protected from light.[15]

-

Nuclear Staining: Wash 3 times with PBS. Incubate with DAPI solution for 5-10 minutes.

-

Mounting: Wash a final time with PBS and mount the coverslips onto glass slides using antifade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope, capturing images of the mitotic spindles (α-tubulin), centrosomes (γ-tublin), and DNA (DAPI) to identify abnormalities.

Conclusion

This compound is a potent and specific inhibitor of Haspin kinase that effectively induces mitotic catastrophe and apoptosis in a broad range of cancer cell lines. Its well-defined mechanism of action, centered on the disruption of Histone H3 phosphorylation and subsequent CPC mislocalization, provides a strong rationale for its development as an anticancer agent. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug developers seeking to further investigate the therapeutic potential of targeting the Haspin kinase pathway in oncology.

References

- 1. Inhibitory Effect of the HASPIN Inhibitor CHR-6494 on BxPC-3-Luc, A Luciferase-Expressing Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HASPIN kinase inhibitor CHR-6494 suppresses intestinal polyp development, cachexia, and hypogonadism in Apcmin/+ mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Co-inhibition of Aurora A and Haspin kinases enhances survivin blockage and p53 induction for mitotic catastrophe and apoptosis in human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Haspin inhibitors reveal centromeric functions of Aurora B in chromosome segregation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor [jcancer.org]

- 9. HASPIN kinase inhibitor CHR-6494 suppresses intestinal polyp development, cachexia, and hypogonadism in Apcmin/+ mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 11. home.sandiego.edu [home.sandiego.edu]

- 12. ulab360.com [ulab360.com]

- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 14. ucl.ac.uk [ucl.ac.uk]

- 15. Immunocytochemistry/Immunofluorescence protocol for alpha Tubulin Antibody (NB100-1639): Novus Biologicals [novusbio.com]

- 16. ulab360.com [ulab360.com]

- 17. biotium.com [biotium.com]

G2/M Cell Cycle Arrest Induced by CHR-6494 TFA: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haploid germ cell-specific nuclear protein kinase (HASPIN) is a serine/threonine kinase that plays a pivotal role in mitosis by phosphorylating histone H3 at threonine 3 (pH3T3).[1][2] This phosphorylation event is essential for the proper accumulation of the chromosomal passenger complex (CPC) at centromeres, which in turn ensures correct spindle-kinetochore attachment, chromosome cohesion, and segregation during cell division.[1][3] Given its restricted expression in proliferating cells and its elevated levels in various cancers, HASPIN has emerged as a promising target for anticancer drug development.[1][2] CHR-6494 TFA is a potent, first-in-class small-molecule inhibitor of HASPIN, which has demonstrated significant anti-proliferative and pro-apoptotic activities in numerous cancer models by inducing G2/M cell cycle arrest.[3][4][5] This technical guide provides an in-depth analysis of the mechanism, quantitative effects, and experimental methodologies related to this compound-induced G2/M arrest.

Core Mechanism of Action

This compound exerts its effect by directly inhibiting the kinase activity of HASPIN. This interruption of the normal mitotic signaling cascade leads to a series of downstream events culminating in cell cycle arrest and, ultimately, apoptosis. The primary mechanism does not appear to involve the induction of DNA damage, as treatment with CHR-6494 did not lead to an increase in markers such as γ-H2AX, phospho-CHK1, or phospho-CHK2.[2]

The key steps in the pathway are:

-

HASPIN Inhibition : CHR-6494 binds to HASPIN, potently inhibiting its kinase activity with an IC50 of 2 nM.[4]

-

H3T3 Phosphorylation Blockade : The inhibition of HASPIN prevents the phosphorylation of its primary substrate, Histone H3 at Threonine 3.[1][4]

-

Mitotic Defects : The absence of pH3T3 leads to defects in chromosome alignment and cohesion, causing abnormal mitotic spindle morphology and centrosome amplification.[3][4]

-

Checkpoint Activation : These mitotic errors trigger the spindle assembly checkpoint, leading to the upregulation of proteins like BUB1.[4]

-

G2/M Arrest : The cell cycle is halted at the G2/M transition to prevent catastrophic mitotic progression. This arrest is marked by the accumulation of mitotic markers like Cyclin B1.[4]

-

Apoptosis : Prolonged mitotic arrest ultimately induces programmed cell death (apoptosis).[1][4]

Quantitative Analysis of In Vitro Efficacy

CHR-6494 demonstrates potent, dose-dependent anti-proliferative effects across a wide range of cancer cell lines.

Table 1: IC50 Values for this compound in Various Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HCT-116 | Colorectal Carcinoma | 500 | [4][6] |

| HeLa | Cervical Cancer | 473 | [4][6] |

| MDA-MB-231 | Breast Cancer | 752 - 757.1 | [1][4][6] |

| SKBR3 | Breast Cancer | 1530 | [1] |

| MCF7 | Breast Cancer | 900.4 | [1] |

| Various Melanoma | Melanoma | 396 - 1229 | [4][7] |

| Wi-38 | Normal Lung Fibroblast | 1059 | [4] |

| MCF10A | Non-tumorigenic Breast | 547 | [1] |

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | Treatment | % of Cells in G2/M Phase (Mean ± SD) | Reference |

| MDA-MB-231 | Control (DMSO) | 17.7 ± 0.6% | [1] |

| MDA-MB-231 | 500 nM CHR-6494 | 25.4 ± 0.5% | [1] |

| MDA-MB-231 | 1000 nM CHR-6494 | 26.3 ± 1.5% | [1] |

| SKBR3 & MCF7 | Various Doses | Similar dose-dependent increases observed | [1] |

Note: In MDA-MB-231 cells, while 1000 nM CHR-6494 significantly increased the population of mitotic (MPM-2 positive) cells, this did not fully account for the total increase in the G2/M fraction, indicating that a majority of the arrested cells are in the G2 phase.[1]

Key Experimental Methodologies

Reproducible and accurate assessment of CHR-6494's effects relies on standardized cellular and molecular biology techniques.

Cell Viability (XTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability.

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound (e.g., 0 to 10^5 nM) and a vehicle control (DMSO) for a specified duration (e.g., 72 hours).[4]

-

Prepare the XTT labeling mixture (sodium 3´-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis (4-methoxy6-nitro) benzene sulfonic acid hydrate) according to the manufacturer's instructions.

-

Add the XTT reagent to each well and incubate for 4-6 hours at 37°C.

-

Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control and determine IC50 values using non-linear regression analysis.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle.[1]

-

Protocol:

-

Culture cells with the desired concentrations of this compound (e.g., 500 nM, 1000 nM) for 24-36 hours.[1]

-

Harvest cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content using a flow cytometer. The G2/M population is identified by its characteristic 4N DNA content.

-

Mitotic Cell Quantification (MPM-2 Staining)

To specifically identify cells in M-phase, co-staining with an antibody against the mitosis-specific phosphoprotein marker MPM-2 is performed.[1]

-

Protocol:

-

Follow steps 1-3 from the Cell Cycle Analysis protocol.

-

After fixation, permeabilize the cells with a solution like 0.25% Triton X-100 in PBS.

-

Incubate cells with an anti-phospho-Ser/Thr-Pro MPM-2 primary antibody.

-

Wash and incubate with a fluorescently-labeled secondary antibody.

-

Resuspend cells in a PI/RNase A solution.

-

Analyze by flow cytometry, gating on the MPM-2 positive population to quantify mitotic cells.

-

Western Blotting for pH3T3

This technique is used to confirm the on-target effect of CHR-6494 by measuring the levels of histone H3 phosphorylation.

-

Protocol:

-

Treat cells with this compound (e.g., 1000 nM) for 24 hours.[1]

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify total protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for phospho-histone H3 (Thr3).

-

Incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Re-probe the membrane with an antibody for total Histone H3 or a loading control like GAPDH to ensure equal loading.

-

In Vivo Efficacy

The anti-tumor properties of CHR-6494 have been validated in several mouse xenograft models.

-

Colorectal Cancer Model: In nude mice bearing HCT-116 xenografts, intraperitoneal (i.p.) administration of CHR-6494 (50 mg/kg) in cycles resulted in dose-dependent tumor growth inhibition without significantly affecting the body weight of the mice.[4]

-

Breast Cancer Model: In an MDA-MB-231 xenograft model, CHR-6494 (20 mg/kg, i.p.) inhibited tumor volume and weight.[4] However, another study noted that the compound failed to inhibit MDA-MB-231 tumor growth under conditions that were effective in the colorectal model, suggesting that efficacy may be context-dependent.[1]

-

Intestinal Polyp Model: In Apc(Min/+) mice, a model for familial colon tumors, CHR-6494 administration significantly inhibited the development of intestinal polyps.[8][9]

Conclusion

This compound is a potent and specific inhibitor of HASPIN kinase that effectively induces G2/M cell cycle arrest and apoptosis in a broad range of cancer cell lines. Its mechanism of action is well-defined, stemming from the blockade of Histone H3 Threonine 3 phosphorylation, which leads to critical mitotic defects and subsequent cell cycle arrest. The quantitative data from in vitro studies robustly support its anti-proliferative effects. While in vivo studies have shown promising results in some models, further investigation is warranted to optimize dosing strategies and identify patient populations most likely to benefit from HASPIN inhibition. The detailed methodologies provided herein serve as a guide for researchers to further explore the therapeutic potential of CHR-6494 and other HASPIN inhibitors in oncology drug development.

References

- 1. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor [jcancer.org]

- 8. HASPIN kinase inhibitor CHR-6494 suppresses intestinal polyp development, cachexia, and hypogonadism in Apcmin/+ mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HASPIN kinase inhibitor CHR-6494 suppresses intestinal polyp development, cachexia, and hypogonadism in Apcmin/+ mice - PMC [pmc.ncbi.nlm.nih.gov]

Apoptosis Induction by CHR-6494 TFA in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism and effects of CHR-6494 TFA, a potent Haspin kinase inhibitor, in inducing apoptosis in various cancer cell lines. The information presented herein is compiled from peer-reviewed scientific literature and is intended to support further research and drug development efforts in oncology.

Core Mechanism of Action

This compound is a first-in-class, specific inhibitor of the serine/threonine kinase Haspin.[1] Haspin plays a critical role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3).[2][3] This phosphorylation event is essential for the proper alignment of chromosomes during metaphase. By inhibiting Haspin with an IC50 of 2 nM, this compound effectively blocks H3T3 phosphorylation.[4][5] This disruption of a key mitotic checkpoint leads to a "mitotic catastrophe," characterized by abnormal mitotic spindle formation, centrosome amplification, and chromosome misalignment.[6][7] Ultimately, this cellular crisis triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancerous cells.[7]

Data Presentation: In Vitro Efficacy of this compound

The anti-proliferative and pro-apoptotic effects of this compound have been demonstrated across a range of human cancer cell lines. The following tables summarize the key quantitative data from these studies.

Table 1: IC50 Values for this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |

| HCT-116 | Colorectal Carcinoma | 500 | XTT Assay | [1][5][8] |

| HeLa | Cervical Cancer | 473 | XTT Assay | [1][5][8] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 752 | XTT Assay | [1][5][8] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 757.1 | XTT Assay | [2] |

| MCF7 | Breast Cancer | 900.4 | XTT Assay | [2] |

| SKBR3 | Breast Cancer | 1530 | XTT Assay | [2] |

| Wi-38 | Normal Lung Fibroblast | 1059 | Not Specified | [5] |

| COLO-792 | Melanoma (Wild Type) | 497 | Crystal Violet Assay | [6] |

| RPMI-7951 | Melanoma (BRAFV600E) | 628 | Crystal Violet Assay | [6] |

| Melanoma Cell Lines | Melanoma (BRAFV600E mutants, NRAS mutants, wild type) | 396 - 1229 | Crystal Violet Assay | [6][9] |

Table 2: Induction of Apoptosis by this compound